![molecular formula C13H14N2O B2899852 3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde CAS No. 400876-78-0](/img/structure/B2899852.png)
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde
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Overview
Description
3,5-Dimethyl-1-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde (DMPPC) is a heterocyclic aldehyde that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications in organic synthesis, pharmaceuticals, and biochemistry. DMPPC is a colorless, crystalline solid with a melting point of 131-132°C. It is soluble in water, alcohols, and other organic solvents.
Scientific Research Applications
- Pyrazoles, including the compound , have demonstrated antimycobacterial properties . These compounds can potentially combat tuberculosis and other mycobacterial infections.
- Researchers have explored pyrazole derivatives for their anti-inflammatory potential . The compound’s structure may contribute to modulating inflammatory responses, making it relevant in treating inflammatory diseases.
- Pyrazoles have been investigated as potential anticancer agents . The compound’s unique structure could play a role in inhibiting cancer cell growth or metastasis.
- Pyrazoles, including the compound studied, exhibit antimicrobial and antibacterial activities . These properties are crucial for developing new drugs to combat infections caused by resistant pathogens.
- Pyrazoles find use as herbicides and fungicides in agriculture . Their ability to target specific plant or fungal pathways makes them valuable for crop protection.
- Beyond biological activities, pyrazoles serve as versatile precursors in organic synthesis . Researchers can modify their structures to create novel compounds with diverse applications.
Antimycobacterial Activity
Anti-Inflammatory Effects
Anticancer Properties
Antimicrobial and Antibacterial Applications
Herbicide and Fungicide Potential
Organic Synthesis Precursor
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives have been shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways, leading to downstream effects such as antileishmanial and antimalarial activities .
Result of Action
Pyrazole derivatives have been associated with various biological effects, including antileishmanial and antimalarial activities .
properties
IUPAC Name |
3,5-dimethyl-1-(4-methylphenyl)pyrazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-9-4-6-12(7-5-9)15-11(3)13(8-16)10(2)14-15/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUUBYKOMCHAZSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C(=N2)C)C=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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